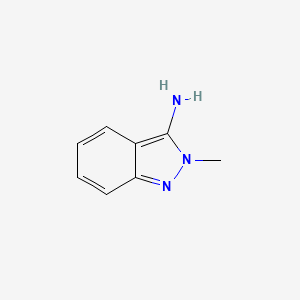

2-Methyl-2H-indazol-3-amine

CAS No.: 97990-19-7

Cat. No.: VC8011882

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97990-19-7 |

|---|---|

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| IUPAC Name | 2-methylindazol-3-amine |

| Standard InChI | InChI=1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3 |

| Standard InChI Key | TXPHCQAYEMUUOL-UHFFFAOYSA-N |

| SMILES | CN1C(=C2C=CC=CC2=N1)N |

| Canonical SMILES | CN1C(=C2C=CC=CC2=N1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a benzene ring and a pyrazole ring. The methyl group at the N2 position stabilizes the 2H-indazole tautomer, while the amino group at C3 enhances nucleophilic reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 147.18 g/mol | |

| Exact Mass | 147.08000 | |

| LogP (Partition Coefficient) | 1.7367 | |

| Polar Surface Area | 43.84 Ų |

The 2H-indazole tautomer is less thermodynamically stable than the 1H-indazole form but exhibits higher reactivity in acidic media due to reduced steric hindrance at N1.

Tautomerism and Stability

Synthesis and Chemical Reactivity

Synthetic Routes

Multiple methods have been developed for synthesizing 2-methyl-2H-indazol-3-amine:

-

Cyclization of 2-Azidobenzaldehydes:

Reaction of 2-azidobenzaldehyde with methylamine under catalyst-free conditions yields the indazole core via intramolecular cyclization. -

Hydrazine-Mediated Cyclization:

Treatment of 5-bromo-1H-indazol-3-amine with hydrazine hydrate followed by Suzuki coupling with aryl boronic acids introduces substituents at the C5 position . -

Organophosphorus Reductive Cyclization:

Substituted hydrazones derived from 2-nitrobenzaldehyde undergo reductive cyclization using organophosphorus reagents, producing 2H-indazole derivatives in high yields .

Key Chemical Reactions

The amino and methyl groups enable diverse transformations:

Biological Activities and Mechanisms

Anticancer Properties

Indazole derivatives exhibit potent activity against cancer cell lines by modulating key signaling pathways:

-

Kinase Inhibition:

The indazole core acts as a hinge-binding fragment in tyrosine kinases (e.g., BRAF, CDK8), disrupting ATP binding and inhibiting cell proliferation . Compound 6o (a derivative) demonstrated an IC of 5.15 µM against K562 leukemia cells by inhibiting Bcl-2 and p53/MDM2 pathways . -

Apoptosis Induction:

Derivatives induce mitochondrial membrane depolarization and caspase-3 activation, promoting programmed cell death in HepG2 hepatoma cells .

Table 1: Cytotoxic Activity of Select Derivatives

| Compound | Cell Line (IC, µM) | Selectivity Index (HEK-293) | Target Pathway |

|---|---|---|---|

| 6o | K562: 5.15 | 6.45 | Bcl-2/p53-MDM2 |

| 110 | WM3629: 0.0386 | N/A | BRAF Kinase |

Anti-Inflammatory and Antimicrobial Activity

-

COX-2 Inhibition:

The compound reduces prostaglandin synthesis by blocking cyclooxygenase-2, mitigating inflammation. -

Antiprotozoal Effects:

Derivatives show IC values of 0.78 µM against Giardia intestinalis, surpassing metronidazole by 12.8-fold.

Applications in Drug Discovery

Kinase Inhibitor Development

2-Methyl-2H-indazol-3-amine serves as a backbone for kinase inhibitors:

-

Linifanib: Integrates the indazole core to target VEGF and PDGFR kinases, approved for renal cell carcinoma.

-

Entrectinib: Utilizes a 3-amide indazole derivative to inhibit TRK kinases, effective in NTRK-fusion cancers .

Antibacterial Agents

Arene-ruthenium complexes derived from indazole exhibit MIC values of 31.2 µg/mL against Staphylococcus aureus, leveraging metal coordination to enhance membrane disruption.

Comparison with Structural Analogs

Table 2: Key Differences Between Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Thermodynamic Stability | Higher | Lower |

| Basicity (pK) | 0.42 | 2.02 |

| Electrophilic Reactivity | N1-selective | N2-selective |

Derivatives with 2-methyl substitution show improved kinase selectivity due to steric effects, whereas 1H-indazoles are preferred for metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume